molecular formula C19H14N4O2S B11647614 (6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11647614
M. Wt: 362.4 g/mol
InChI Key: VFMBMKOHMGCXGX-UHFFFAOYSA-N
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Description

(6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolopyrimidines This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a pyrimidine ring, and various functional groups such as hydroxyl, imino, and methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the thiadiazole ring. Subsequent reactions, including oxidation and substitution, are carried out to introduce the imino and methylidene groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening of reaction conditions. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens. Reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted aromatic compounds

Scientific Research Applications

(6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of (6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with cellular signaling pathways, affecting processes such as inflammation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include other thiadiazolopyrimidine derivatives, such as:

  • (6Z)-6-[(4-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-CHLOROPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
  • (6Z)-6-[(4-NITROPHENYL)METHYLIDENE]-5-IMINO-2-(4-FLUOROPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Uniqueness

The uniqueness of (6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and imino groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

5-amino-2-(4-methylphenyl)-6-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H14N4O2S/c1-11-2-6-13(7-3-11)18-22-23-16(20)15(17(25)21-19(23)26-18)10-12-4-8-14(24)9-5-12/h2-10H,20H2,1H3

InChI Key

VFMBMKOHMGCXGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=C(C(=O)N=C3S2)C=C4C=CC(=O)C=C4)N

Origin of Product

United States

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